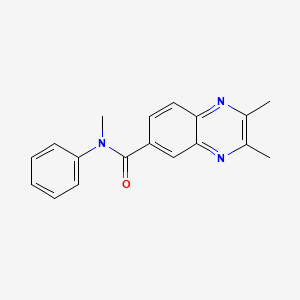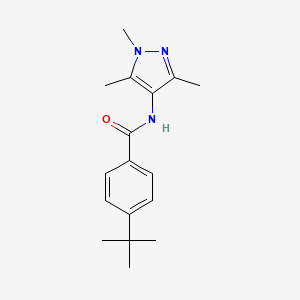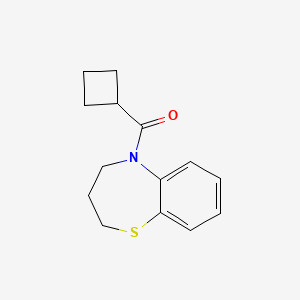![molecular formula C17H21N3O2 B7471761 2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7471761.png)
2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is also known as phthalazine-1,4-dione-2-(2-oxoazocan-1-yl)ethyl or PADOC. The chemical formula of this compound is C12H12N4O3, and it has a molecular weight of 260.25 g/mol.
Mecanismo De Acción
The mechanism of action of 2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one involves the photoisomerization of the azobenzene moiety. Upon exposure to light of a specific wavelength, the compound undergoes a reversible trans-cis isomerization. This isomerization leads to a change in the conformation of the compound, which can be used to control the activity of proteins.
Biochemical and Physiological Effects:
2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one has been shown to have minimal biochemical and physiological effects. This compound does not bind to DNA or RNA, and it does not affect the expression of genes. It has been shown to be non-toxic to cells, and it does not affect cell viability or proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one in lab experiments include its photo-switchable nature, high purity, and well-established synthesis method. This compound can be used to control the activity of proteins with high spatiotemporal precision. However, the limitations of using this compound include its high cost and the requirement for specific equipment for photoisomerization.
Direcciones Futuras
There are many future directions for the use of 2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one in scientific research. One potential direction is the development of new photo-switchable inhibitors of protein-protein interactions based on this compound. Another potential direction is the use of this compound in the study of protein dynamics in living cells. Additionally, this compound can be used in the development of new optogenetic tools for controlling cellular processes. Overall, 2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one has great potential for advancing our understanding of various biological processes and developing new tools for controlling cellular processes.
Métodos De Síntesis
The synthesis of 2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one involves the reaction between 2-oxoethylphthalazin-1-one and azocane-1,2-dione. This reaction is carried out in the presence of a catalyst such as triethylamine or pyridine. The product is obtained in good yield and high purity. The synthesis method of 2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one is well-established, and it has been used by many researchers to obtain this compound for their studies.
Aplicaciones Científicas De Investigación
2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one has been used in various scientific research applications. This compound is widely used as a photo-switchable inhibitor of protein-protein interactions. It can be used to control the activity of proteins in vivo and in vitro. This compound has been used to study the dynamics of protein-protein interactions, which is important for understanding the molecular mechanisms of various biological processes.
Propiedades
IUPAC Name |
2-[2-(azocan-1-yl)-2-oxoethyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-16(19-10-6-2-1-3-7-11-19)13-20-17(22)15-9-5-4-8-14(15)12-18-20/h4-5,8-9,12H,1-3,6-7,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVXKAIYNNDAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)CN2C(=O)C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(2-ethoxyphenoxy)butanamide](/img/structure/B7471681.png)
![[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7471684.png)


![N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)-2-[(2-ethyl-1,3-thiazol-4-yl)methyl-methylamino]acetamide](/img/structure/B7471696.png)
![N-(1-methylpyrazol-3-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7471703.png)
![7-Anilino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7471711.png)

![N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7471719.png)
![2-(1,3-dioxoisoindol-2-yl)ethyl (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7471739.png)
![ethyl (2Z)-2-[(5Z)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-3-[2-(2-methoxyethylamino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B7471742.png)
![5-[[2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7471750.png)
![4-[4-(Methylthio)benzoyl]morpholine](/img/structure/B7471779.png)
